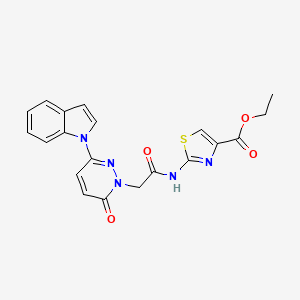
ethyl 2-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C20H17N5O4S and its molecular weight is 423.45. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
Indole derivatives, such as the compound , are known to play a significant role in cancer research. They have been studied for their potential to act as biologically active compounds in the treatment of cancer cells. The indole moiety is a common feature in many natural products and drugs, and its incorporation into new compounds can lead to the discovery of novel anticancer agents .
Microbial Infection Treatment
The structural complexity of indole derivatives makes them suitable candidates for the development of new antimicrobial agents. Their ability to interact with various biological targets allows researchers to explore their use in treating different types of microbial infections .
Neurological Disorder Management
Indoles are present in several compounds that affect brain function, such as the neurotransmitter serotonin. By studying derivatives like ethyl 2-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate, scientists can develop new treatments for neurological disorders .
Drug Synthesis and Design
The indole ring system is a key structural component in many clinically used drugs. The compound’s indole core could be utilized in the synthesis of new drugs, potentially leading to treatments with improved efficacy and reduced side effects .
Green Chemistry Applications
Indole derivatives are also relevant in the field of green chemistry. Researchers are interested in developing sustainable and environmentally friendly synthetic methods for indole-containing compounds, which could include the compound .
Heterocyclic Chemistry Research
As a heterocyclic compound, ethyl 2-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate contributes to the broader understanding of heterocyclic chemistry. Its study can lead to advancements in the synthesis of complex molecules and the discovery of new reactions .
properties
IUPAC Name |
ethyl 2-[[2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-2-29-19(28)14-12-30-20(21-14)22-17(26)11-25-18(27)8-7-16(23-25)24-10-9-13-5-3-4-6-15(13)24/h3-10,12H,2,11H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFAFNRMWTWWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

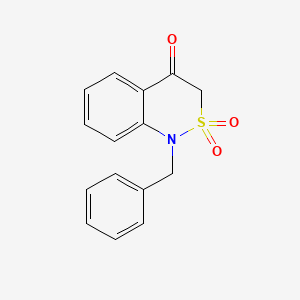

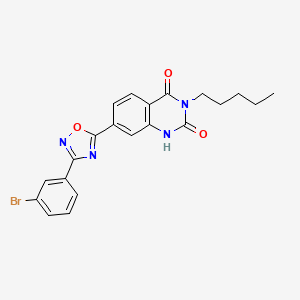
![Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2952044.png)
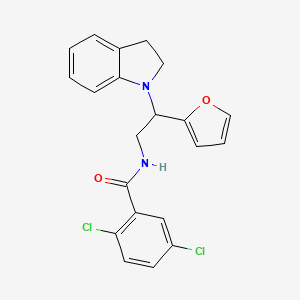
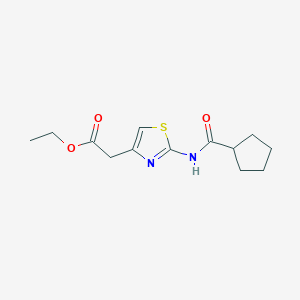

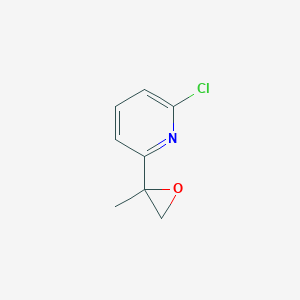
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)
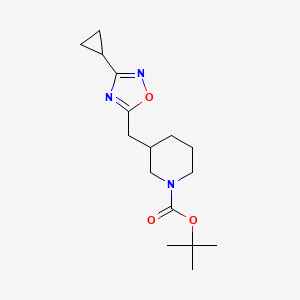

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2952059.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)